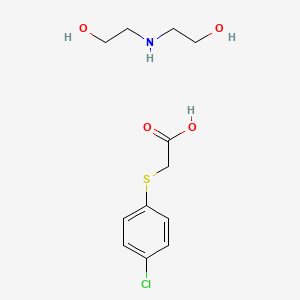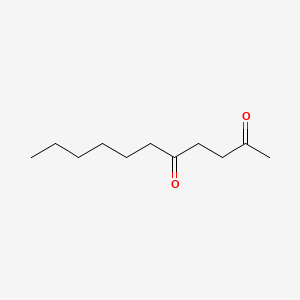
BENZO(e)PYRENE, 9,10-DIHYDRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZO(e)PYRENE, 9,10-DIHYDRO- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo[a]pyrene and is characterized by the presence of vicinal hydroxyl and epoxide functional groups .
Vorbereitungsmethoden
The preparation of BENZO(e)PYRENE, 9,10-DIHYDRO- involves several synthetic routes. One common method is the epoxidation of benzo[a]pyrene-7,8-dihydrodiol using human cytochrome P450 enzymes Industrial production methods often involve the use of chemical reagents such as bromo acetate precursors and specific reaction conditions to achieve the desired stereoisomers .
Analyse Chemischer Reaktionen
BENZO(e)PYRENE, 9,10-DIHYDRO- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents. The major products formed from these reactions include epoxides and diols . For instance, the compound can undergo spontaneous thermal racemization and photoisomerization, leading to the formation of pyreno[4,5-b]oxepine .
Wissenschaftliche Forschungsanwendungen
BENZO(e)PYRENE, 9,10-DIHYDRO- has several scientific research applications. In chemistry, it is used to study the mechanisms of PAH metabolism and the formation of DNA adducts . In biology and medicine, it is used to investigate the carcinogenic properties of PAHs and their effects on human health . The compound is also used in environmental studies to understand the degradation of PAHs and their impact on ecosystems .
Wirkmechanismus
The mechanism of action of BENZO(e)PYRENE, 9,10-DIHYDRO- involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . These enzymes convert the compound into reactive intermediates that form DNA adducts by covalent binding. This process interferes with DNA transcription and can lead to mutations and carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway is also involved in the regulation of these metabolic processes .
Vergleich Mit ähnlichen Verbindungen
BENZO(e)PYRENE, 9,10-DIHYDRO- is similar to other PAH derivatives such as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide and pyrene . it is unique in its specific metabolic activation pathway and the formation of distinct DNA adducts . Other similar compounds include benzo[a]anthracene and fluoranthene, which also undergo metabolic activation to form reactive intermediates .
Eigenschaften
CAS-Nummer |
66788-01-0 |
|---|---|
Molekularformel |
C20H14 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
11,12-dihydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H14/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1,3-7,9-12H,2,8H2 |
InChI-Schlüssel |
LFFOMFJFZJWEHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



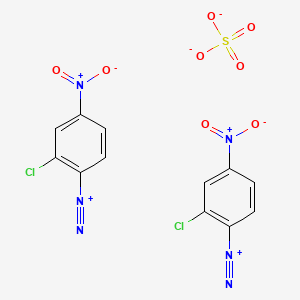


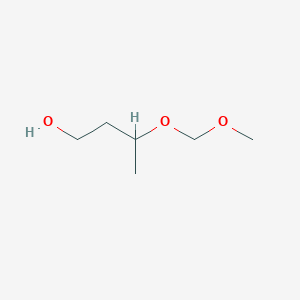
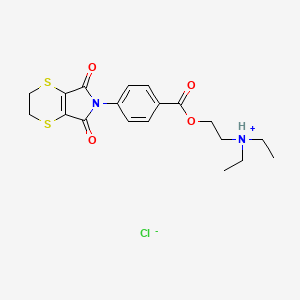
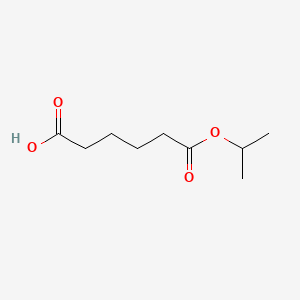
![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
